molecular formula C11H18Cl2N4O4 B8144821 Dexrazoxane (Hydrochloride)

Dexrazoxane (Hydrochloride)

Cat. No.: B8144821
M. Wt: 341.19 g/mol
InChI Key: YLJFHOXVLTVWCQ-KLXURFKVSA-N
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Description

Dexrazoxane hydrochloride is a bisdioxopiperazine derivative and the only FDA-approved cardioprotectant specifically indicated to mitigate anthracycline-induced cardiomyopathy and treat intravenous anthracycline extravasation injuries . Its molecular formula is C₁₁H₁₆N₄O₄·HCl, and it functions as a prodrug that hydrolyzes intracellularly into a metal ion chelator structurally analogous to ethylenediaminetetraacetic acid (EDTA) . This hydrolysis product, ADR-925, chelates free iron, thereby reducing oxidative stress caused by anthracycline-iron complexes . Additionally, dexrazoxane inhibits topoisomerase IIβ via catalytic inhibition, a mechanism distinct from topoisomerase II poisons like etoposide, which stabilize DNA-enzyme complexes and induce cytotoxic DNA breaks .

Clinically, dexrazoxane is administered intravenously to pediatric and adult patients receiving high cumulative doses of anthracyclines (e.g., ≥300 mg/m² doxorubicin) . Meta-analyses of randomized controlled trials (RCTs) demonstrate a 76% reduction in clinical cardiotoxicity risk (risk ratio: 0.24; 95% CI: 0.11–0.52) without significantly compromising chemotherapy efficacy . However, it may increase myelosuppression and non-cardiac toxicities .

Properties

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJFHOXVLTVWCQ-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADR-529 (hydrochloride) involves several key steps:

Industrial Production Methods

Industrial production of ADR-529 (hydrochloride) typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Scientific Research Applications

Cardiotoxicity Prevention

Dexrazoxane is primarily used to prevent anthracycline-induced cardiotoxicity in various cancer treatments. Clinical studies have shown that dexrazoxane significantly reduces the incidence of congestive heart failure among patients receiving doxorubicin or epirubicin. For instance, a meta-analysis indicated a 76% reduction in the risk of congestive heart failure when dexrazoxane was administered from the first dose of anthracycline .

Extravasation Injury Management

In addition to its cardioprotective properties, dexrazoxane has been utilized to manage extravasation injuries caused by anthracycline chemotherapy. A clinical trial reported an efficacy rate of 98% in preventing ulceration following extravasation when dexrazoxane was administered promptly after injury .

Use in Specific Populations

Dexrazoxane has been evaluated for use in patients with preexisting cardiac conditions undergoing anthracycline therapy. A study involving patients with asymptomatic left ventricular systolic dysfunction demonstrated that dexrazoxane could be safely administered alongside chemotherapy without compromising oncologic outcomes .

Pediatric Applications

Dexrazoxane's applications extend to pediatric oncology, particularly in treating childhood cancers where anthracyclines are commonly used. A phase II clinical trial is underway to assess its effectiveness in preventing heart-related side effects in children receiving chemotherapy for blood cancers .

Adult Oncology Studies

In adult populations, dexrazoxane has been shown to reduce heart failure risk significantly among patients treated with doxorubicin, with a risk ratio of 0.22 reported in recent studies . The FDA has specifically approved dexrazoxane for use in metastatic breast cancer patients who have received high doses of doxorubicin.

Summary Table of Clinical Applications

ApplicationDescriptionEvidence Level
Cardiotoxicity PreventionReduces risk of congestive heart failure during anthracycline therapyHigh
Extravasation Injury ManagementPrevents ulceration from chemotherapy extravasationHigh
Use in Preexisting Cardiac ConditionsSafe for patients with existing cardiac dysfunction undergoing treatmentModerate
Pediatric OncologyEvaluating effectiveness in preventing heart-related side effectsOngoing Trials

Comparison with Similar Compounds

Comparison with Similar Compounds

Razoxane

Razoxane, the racemic mixture of dexrazoxane and its (-)-enantiomer, shares structural and mechanistic similarities but lacks FDA approval for cardioprotection. Dexrazoxane’s (+)-enantiomer exhibits superior cardioprotective efficacy, likely due to stereospecific metabolism and target interactions .

EDTA and Deferoxamine

Both EDTA and deferoxamine are iron chelators but lack prodrug activation. Dexrazoxane’s hydrolysis into ADR-925 enables targeted intracellular iron chelation, whereas EDTA’s systemic administration disrupts calcium homeostasis and causes nephrotoxicity .

Topoisomerase II Inhibitors

Compound Type Primary Use Mechanism Cardioprotective Effect
Dexrazoxane Catalytic inhibitor Cardioprotection Inhibits TOP2β; iron chelation Yes (FDA-approved)
Etoposide Poison Chemotherapy Stabilizes TOP2-DNA complexes; induces DSBs No (Cardiotoxic)
Amsacrine Poison Chemotherapy Intercalates DNA; inhibits TOP2 No

Dexrazoxane’s catalytic inhibition of TOP2β prevents DNA damage, contrasting with TOP2 poisons like etoposide, which exacerbate cardiotoxicity through reactive oxygen species (ROS) generation .

Artemisinin Derivatives

However, artemisinin derivatives remain experimental, whereas dexrazoxane has validated clinical efficacy and safety .

Hyaluronidase

Used for extravasation injuries, hyaluronidase promotes drug dispersion but lacks specificity for anthracyclines. Dexrazoxane uniquely targets anthracycline-induced tissue damage by inhibiting TOP2 and chelating iron, reducing ulceration risk by 70–96% in preclinical models .

Data Tables

Table 1: Comparative Efficacy in Anthracycline Extravasation

Compound Mechanism Reduction in Tissue Lesions (Preclinical) Clinical Approval
Dexrazoxane TOP2 inhibition; iron chelation 70–96% Yes (Savene, Totect)
Hyaluronidase Substrate dispersion Not quantified Yes (Non-specific)

Q & A

Q. What is the mechanism by which dexrazoxane hydrochloride exerts its cardioprotective effects against anthracycline-induced toxicity?

Dexrazoxane hydrochloride operates via two primary mechanisms: (1) intracellular iron chelation, preventing the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS), and (2) inhibition of topoisomerase IIα (Topo IIα), reducing DNA damage. Methodologically, researchers can validate these mechanisms using iron-binding assays (e.g., ferrozine-based tests), ROS quantification (e.g., fluorescent probes like DCFH-DA), and Topo II activity assays (e.g., plasmid relaxation assays). In vivo, cardiac protection is assessed through biomarkers such as troponin levels and histopathological evaluation of myocardial tissue .

Q. How should dexrazoxane hydrochloride be prepared and stored to ensure stability in experimental settings?

  • Solubility : Dissolve in DMSO (50 mg/mL) or water (20 mg/mL) using sonication for 10–15 minutes.
  • Storage : Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles.
  • In vivo preparation : For rodent models, prepare fresh solutions in saline or PBS, adjusting concentrations based on body weight (e.g., 20 mg/kg in rats). Validate stability via HPLC before administration .

Q. What experimental models are commonly used to evaluate the cardioprotective efficacy of dexrazoxane hydrochloride?

Rodent models (rats/mice) treated with doxorubicin (cumulative dose: 15–20 mg/kg) are standard. Key endpoints include:

  • Functional metrics : Echocardiography (ejection fraction, fractional shortening).
  • Biochemical markers : Serum troponin-I, lactate dehydrogenase (LDH), and mitochondrial DNA integrity.
  • Histopathology : Myofibrillar loss, vacuolization, and apoptosis (TUNEL staining). Dexrazoxane is typically administered 30 minutes before anthracyclines .

Q. How can researchers validate the purity and stability of dexrazoxane hydrochloride in laboratory settings?

  • Purity : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 220 nm. Purity should exceed 98.5%.
  • Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and pH conditions. Monitor degradation products via mass spectrometry .

Advanced Research Questions

Q. How do researchers reconcile the dual mechanisms of dexrazoxane hydrochloride as a Topo II inhibitor and an iron chelator in cardioprotection studies?

The dual activity complicates mechanistic attribution. To dissect contributions:

  • Iron chelation : Compare dexrazoxane with selective iron chelators (e.g., deferoxamine) in anthracycline-treated models. Measure ROS and cardiac function.
  • Topo II inhibition : Use Topo IIβ-specific inhibitors (e.g., merbarone) to isolate effects. Note: Dexrazoxane’s cardioprotection is primarily attributed to iron chelation, but Topo II inhibition may synergize in reducing oxidative stress .

Q. What are the implications of dexrazoxane hydrochloride’s impact on Topo II activity for its use in combination with anthracycline chemotherapy?

Dexrazoxane’s Topo II inhibition may theoretically interfere with anthracycline efficacy (which also targets Topo II). To address this:

  • Dose optimization : Use lower dexrazoxane doses (10:1 ratio to doxorubicin) to minimize interference.
  • Tumor response monitoring : In xenograft models, track tumor volume and apoptosis (cleaved caspase-3). Clinical data suggest no significant reduction in anthracycline efficacy when dexrazoxane is used at approved doses .

Q. What methodological approaches are used to assess long-term cardiac protection in preclinical models treated with dexrazoxane hydrochloride?

  • Longitudinal studies : Monitor cardiac function for ≥6 months post-treatment using echocardiography and MRI.
  • Biomarkers : Evaluate NT-proBNP and galectin-3 as predictors of late-onset cardiomyopathy.
  • Mitochondrial assays : Assess respiratory chain complex activity (e.g., Complex I/III) and ATP production in isolated cardiomyocytes .

Q. How can researchers optimize dosing regimens to balance cardioprotection and potential interference with chemotherapy efficacy?

  • Pharmacokinetic modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentrations with cardiac and tumor endpoints.
  • Time-course experiments : Administer dexrazoxane at varying intervals (e.g., 15–60 minutes before anthracyclines) to identify optimal timing. Rodent studies suggest 30 minutes pre-treatment maximizes protection .

Q. What are the challenges in translating dexrazoxane hydrochloride’s cardioprotective effects from rodent models to human clinical outcomes?

  • Species differences : Rodents metabolize dexrazoxane faster (t½: 2–4 hours vs. 2.5–4.5 hours in humans). Adjust doses using allometric scaling.
  • Clinical validation : Use surrogate endpoints (e.g., LVEF) in early-phase trials. Long-term follow-up (≥5 years) is critical to detect delayed cardiomyopathy .

Q. How does dexrazoxane hydrochloride’s iron chelation activity compare with other chelators in mitigating doxorubicin-induced oxidative stress?

  • Comparative studies : In vitro, dexrazoxane’s metabolite (ADR-925) shows higher iron-binding capacity than deferasirox.
  • In vivo efficacy : Dexrazoxane reduces lipid peroxidation (MDA levels) by 60–70% in cardiac tissue vs. 30–40% with deferoxamine. However, it lacks systemic iron depletion, minimizing anemia risk .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Dexrazoxane (Hydrochloride)

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